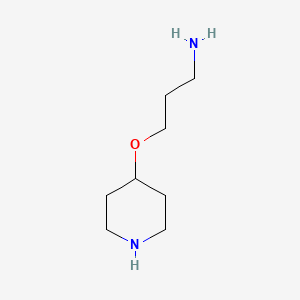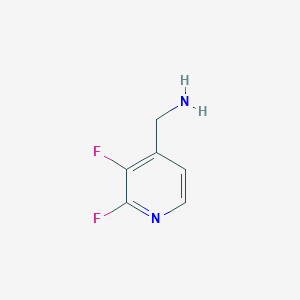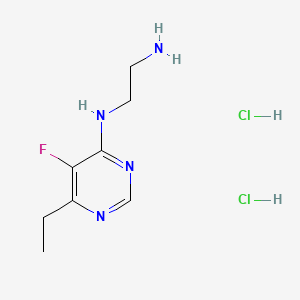
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H13FN4. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves multiple steps. The starting materials typically include 6-ethyl-5-fluoropyrimidine and ethane-1,2-diamine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride include:
- N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochloride
- N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its fluorine and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H15Cl2FN4 |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H13FN4.2ClH/c1-2-6-7(9)8(11-4-3-10)13-5-12-6;;/h5H,2-4,10H2,1H3,(H,11,12,13);2*1H |
Clave InChI |
KCCYWADGQRAAHF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)NCCN)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


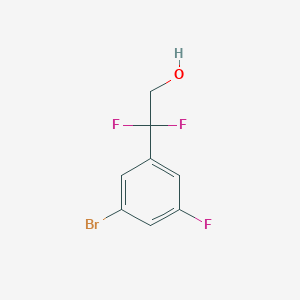
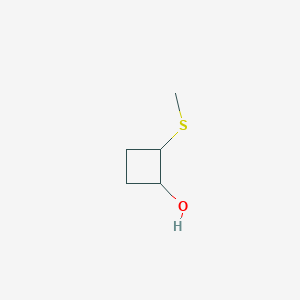
![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
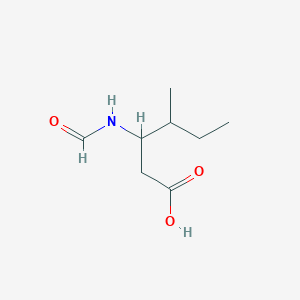
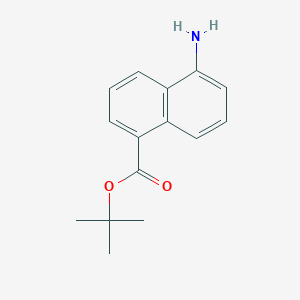
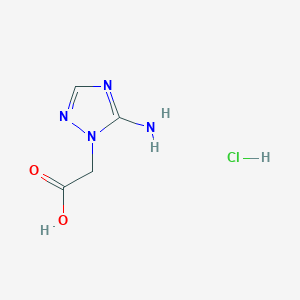
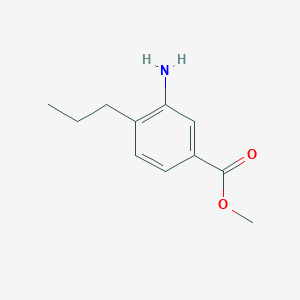
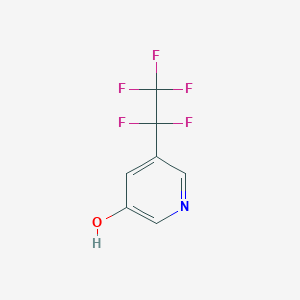
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
